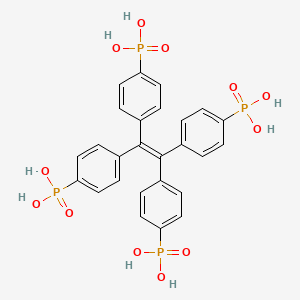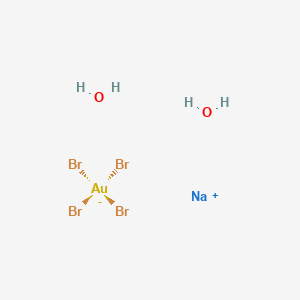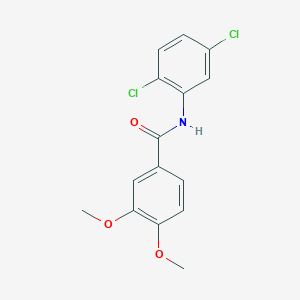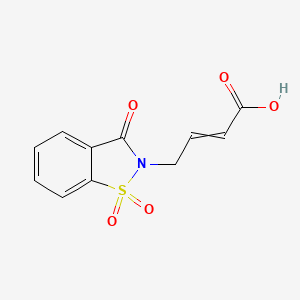![molecular formula C24H16Cl2O4 B12499652 2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12499652.png)
2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a complex arrangement of chlorinated benzyl and methoxybenzylidene groups attached to an indene-dione core, making it a subject of interest for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde with an appropriate indene-dione precursor under basic conditions.
Cyclization: The intermediate undergoes cyclization to form the indene-dione core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for research and application.
化学反应分析
Types of Reactions
2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor or modulator of specific biological pathways.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用机制
The mechanism of action of 2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde
- 3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
- 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
Uniqueness
2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione stands out due to its specific combination of chlorinated benzyl and methoxybenzylidene groups attached to an indene-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application.
属性
分子式 |
C24H16Cl2O4 |
|---|---|
分子量 |
439.3 g/mol |
IUPAC 名称 |
2-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C24H16Cl2O4/c1-29-21-12-15(10-19-22(27)17-4-2-3-5-18(17)23(19)28)11-20(26)24(21)30-13-14-6-8-16(25)9-7-14/h2-12H,13H2,1H3 |
InChI 键 |
AHAXEKYNBCOJMM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl)OCC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride](/img/structure/B12499569.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B12499586.png)
![3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12499591.png)



![N-(4-{[2-(4-tert-butylcyclohexylidene)hydrazinyl]carbonyl}phenyl)-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B12499612.png)

![Methyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12499621.png)

![3-Amino-4-[(4-methylbenzyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B12499635.png)
![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B12499637.png)
![2-[(2-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12499649.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12499656.png)
